![molecular formula C6H16ClPSi B14415974 {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane CAS No. 86934-69-2](/img/structure/B14415974.png)
{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane: is an organosilicon compound that features both silicon and phosphorus atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane typically involves the reaction of a chlorosilane with a phosphine. One common method is the reaction of chlorodimethylsilane with dimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The silicon and phosphorus atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-silicon or carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or ozone for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organophosphorus compounds, while oxidation and reduction reactions can lead to different oxidation states of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Biological Probes: It can be used as a probe in biochemical studies to investigate the function of various biomolecules.
Industry:
Silicon-Based Polymers: The compound can be used in the production of silicon-based polymers with enhanced properties for use in electronics, coatings, and adhesives.
Wirkmechanismus
The mechanism by which {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and influencing its reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Chlorodimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the phosphorus atom.
Dimethylphosphine: An organophosphorus compound with similar reactivity but lacking the silicon atom.
1,2-Bis(chlorodimethylsilyl)ethane: A related compound with two chlorosilane groups, offering different reactivity and applications.
Uniqueness: The presence of both silicon and phosphorus atoms in {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane gives it unique chemical properties, such as the ability to participate in a wider range of reactions and form more diverse products. This dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
86934-69-2 |
|---|---|
Molekularformel |
C6H16ClPSi |
Molekulargewicht |
182.70 g/mol |
IUPAC-Name |
2-[chloro(dimethyl)silyl]ethyl-dimethylphosphane |
InChI |
InChI=1S/C6H16ClPSi/c1-8(2)5-6-9(3,4)7/h5-6H2,1-4H3 |
InChI-Schlüssel |
XHLUVGXAEFIRGH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCP(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


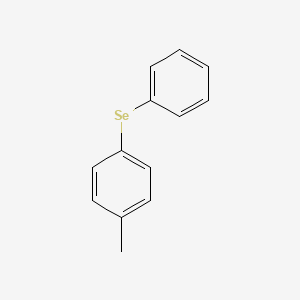

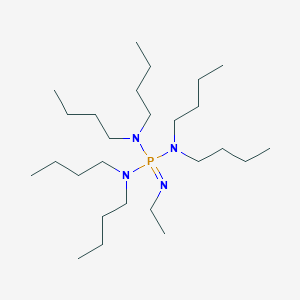

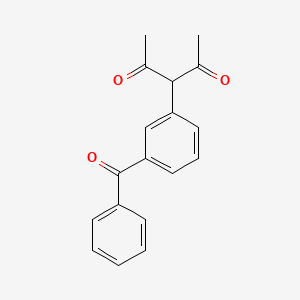
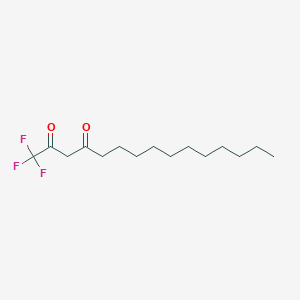

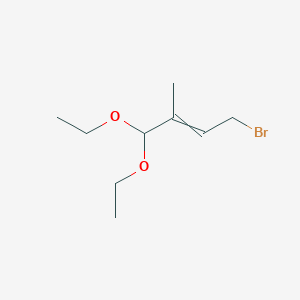
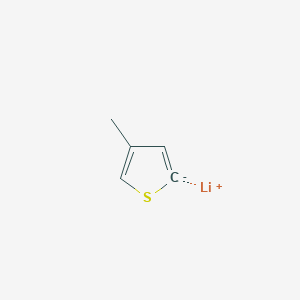

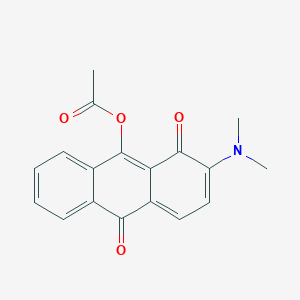
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)


